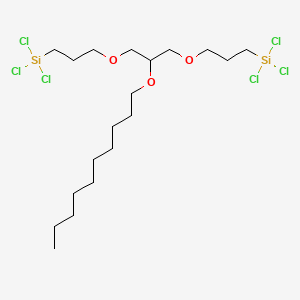
1,3-Bis(3-trichlorosilylpropoxy)-2-decyloxypropane
説明
1,3-Bis(3-trichlorosilylpropoxy)-2-decyloxypropane (BTP-2DOP) is a novel silane-based compound that has been developed as a reagent for the synthesis of various organic compounds. BTP-2DOP has been studied for its potential applications in a variety of fields, including materials science, organic synthesis, and biochemistry.
科学的研究の応用
Self-Assembly and Metallo-Supramolecular Chemistry
1,3-Bis(3-trichlorosilylpropoxy)-2-decyloxypropane and similar compounds have been studied for their role in self-assembly processes and metallo-supramolecular chemistry. For instance, metallosupramolecules formed from reactions of flexible 2-pyridyl ligands and silver salts have been observed (Shin et al., 2003).
Dental Material Science
In dental material science, certain dimethacrylate comonomers, like Bis-GMA, which shares structural similarities with this compound, have been analyzed for their polymerization and properties in novel dental composites (Pereira et al., 2002).
Molecular Recognition
The versatile assembling capabilities of compounds structurally related to this compound have been explored in molecular recognition studies. These studies demonstrated the adaptability of hydrogen-bonding subunits in generating one-dimensional motifs (Karle et al., 1997).
Synthesis of Optically Active Polymers
Tris(pentafluorophenyl)borane was found to be an effective catalyst in the synthesis of optically pure and completely diisotactic phenyl- and naphthyl-substituted poly(siloxane)s. This process is relevant to the synthesis and applications of this compound and similar compounds in the production of optically active polymers (Zhou & Kawakami, 2005).
Polymerization of Propylene
Bis(1,3-di-tert-butylimidazolin-2-iminato) titanium complexes have been used effectively in the polymerization of propylene, offering insights into the potential use of this compound in similar polymerization processes (Sharma et al., 2012).
Catalysts for Silicone Curing and Polyurethane Preparation
Organotin catalysts, like 1,2-bis(acyloxy)tetraalkyldistannane, have shown potential in silicone curing and polyurethane preparation. Given its similar properties, this compound may also be applicable in such processes (Jousseaume et al., 1994).
特性
IUPAC Name |
trichloro-[3-[2-decoxy-3-(3-trichlorosilylpropoxy)propoxy]propyl]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38Cl6O3Si2/c1-2-3-4-5-6-7-8-9-14-28-19(17-26-12-10-15-29(20,21)22)18-27-13-11-16-30(23,24)25/h19H,2-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVAQKYRBQCHRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(COCCC[Si](Cl)(Cl)Cl)COCCC[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38Cl6O3Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10700640 | |
| Record name | 1,1,1,13,13,13-Hexachloro-7-(decyloxy)-5,9-dioxa-1,13-disilatridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
862912-02-5 | |
| Record name | 1,1,1,13,13,13-Hexachloro-7-(decyloxy)-5,9-dioxa-1,13-disilatridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





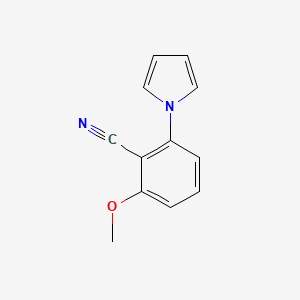
![[2-methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B3159507.png)
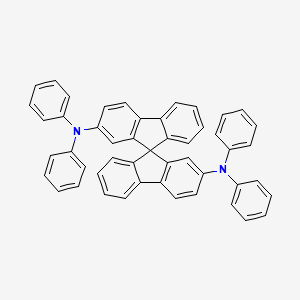
![tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B3159528.png)
![3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid](/img/structure/B3159543.png)
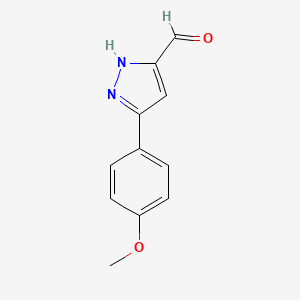
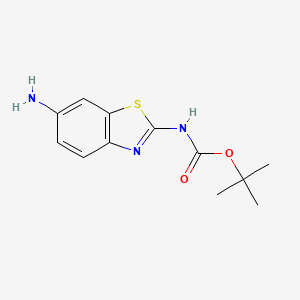
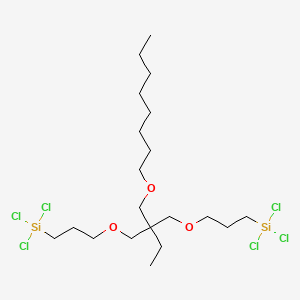
![2,3-di(hexadecanoyloxy)propyl 2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethyl phosphate](/img/structure/B3159580.png)
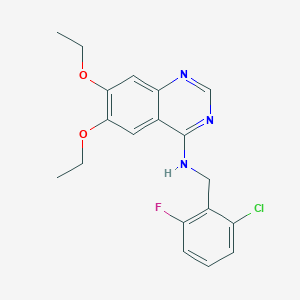
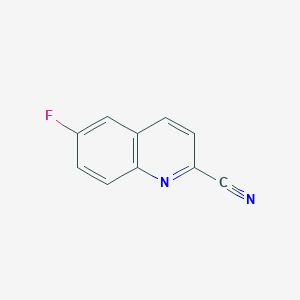
![4-Aminobicyclo[2.2.2]octane-1-carboxamide](/img/structure/B3159603.png)